molecular formula C26H32N2O5 B5497479 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B5497479
M. Wt: 452.5 g/mol
InChI Key: PYNSIFGCPUOJLK-ZNTNEXAZSA-N
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Description

This compound belongs to the 1,5-dihydro-2H-pyrrol-2-one class, characterized by a five-membered lactam ring with diverse substituents influencing physicochemical and pharmacological properties. Key structural features include:

  • Position 3: A hydroxyl group, enabling hydrogen bonding.
  • Position 4: A 4-methoxy-3-methylbenzoyl moiety, combining electron-donating (methoxy) and steric (methyl) effects.
  • Position 5: A 4-methoxyphenyl group, contributing to aromatic interactions.

Properties

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O5/c1-6-27(7-2)14-15-28-23(18-8-11-20(32-4)12-9-18)22(25(30)26(28)31)24(29)19-10-13-21(33-5)17(3)16-19/h8-13,16,23,29H,6-7,14-15H2,1-5H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNSIFGCPUOJLK-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the diethylaminoethyl group and the methoxybenzoyl groups under controlled conditions. Common reagents used in these reactions include diethylamine, methoxybenzoyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl groups yields alcohols.

Scientific Research Applications

1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The diethylaminoethyl group may facilitate binding to receptors or enzymes, while the methoxybenzoyl groups can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and similar molecules:

Compound Position 1 Position 4 Position 5 Molecular Weight Melting Point (°C) Key Features
Target Compound 2-(Diethylamino)ethyl 4-Methoxy-3-methylbenzoyl 4-Methoxyphenyl ~464.5* Not reported Dual methoxy/methyl substitution
1-[2-(Diethylamino)ethyl]-4-(3-fluoro-4-methylbenzoyl)-5-(4-methoxyphenyl)-... () 2-(Diethylamino)ethyl 3-Fluoro-4-methylbenzoyl 4-Methoxyphenyl ~466.5* Not reported Fluorine enhances electronegativity
1-[2-(Dimethylamino)ethyl]-4-(3-fluoro-4-methoxybenzoyl)-5-(4-nitrophenyl)-... () 2-(Dimethylamino)ethyl 3-Fluoro-4-methoxybenzoyl 4-Nitrophenyl 443.43 Not reported Nitro group for electron withdrawal
1-[3-(Dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-... () 3-(Dimethylamino)propyl 4-Ethoxy-3-methylbenzoyl 4-Fluorophenyl 440.51 Not reported Ethoxy increases steric bulk
4-Benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-... () 2-(Dimethylamino)ethyl Benzoyl (unsubstituted) 4-Methoxyphenyl 380.44 Not reported Simplified benzoyl moiety
1-[2-(Diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-4-(4-isopropoxy-3-methylbenzoyl)-... () 2-(Diethylamino)ethyl 4-Isopropoxy-3-methylbenzoyl 3-Ethoxy-4-hydroxyphenyl ~538.6* Not reported Hydroxyl group for enhanced solubility

*Calculated based on molecular formulas.

Structure-Activity Relationship (SAR) Insights

a. Position 1 Substitutions

  • Diethylaminoethyl vs.
  • Side Chain Length : Propyl substituents () introduce greater steric bulk, which may reduce binding affinity but enhance metabolic stability.

b. Position 4 Modifications

  • Electron-Donating Groups : Methoxy (target compound) and ethoxy () groups enhance resonance stabilization, whereas methyl () provides steric hindrance.

c. Position 5 Variations

  • Methoxyphenyl vs. Nitrophenyl : The 4-methoxyphenyl group (target) is electron-rich, favoring π-π interactions, while 4-nitrophenyl () is electron-deficient, altering redox properties .
  • Heteroaromatic Substitutions : Furylmethyl groups () introduce heterocyclic diversity, impacting solubility and bioavailability.

Pharmacological Implications

  • CNS Targeting: Diethylaminoethyl groups (target, ) may facilitate CNS penetration due to increased lipophilicity .
  • Antioxidant Potential: Hydroxyl and methoxy groups (target, ) could confer radical-scavenging activity.
  • Metabolic Stability : Fluorinated analogs () likely exhibit slower hepatic degradation due to C-F bond stability .

Biological Activity

The compound 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one (CAS Number: 488134-11-8) is a member of the pyrrolidinone family and has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are essential for mitigating oxidative stress in biological systems. Studies indicate that it reduces reactive oxygen species (ROS) levels, thereby protecting cellular components from oxidative damage .
  • Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation .
  • Neuroprotective Effects : Research indicates that the compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline .
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, particularly in models of acute and chronic inflammation. It appears to modulate pro-inflammatory cytokines and inhibit pathways associated with inflammation .

The biological activities of this compound are largely attributed to its ability to interact with various molecular targets:

  • AChE Inhibition : Molecular docking studies suggest that the compound binds effectively to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic signaling in the brain .
  • Radical Scavenging : The presence of hydroxyl groups enhances its ability to donate electrons and neutralize free radicals, contributing to its antioxidant capabilities .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study conducted by Fallarero et al. investigated the neuroprotective effects of this compound in a murine model of Alzheimer's disease. The results indicated a significant reduction in AChE activity and improved cognitive function in treated animals compared to controls. The compound's ability to cross the blood-brain barrier was confirmed through pharmacokinetic studies, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL. The mechanism was linked to membrane disruption and interference with bacterial metabolism .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantROS scavenging
AntimicrobialMembrane disruption
NeuroprotectiveAChE inhibition
Anti-inflammatoryCytokine modulation

Table 2: IC50 Values for Biological Activities

ActivityIC50 Value (µM)Reference
AChE Inhibition1.2
Bacterial Growth Inhibition10

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology :

  • Multi-step synthesis : Use a modular approach to construct the pyrrolone core first, followed by functionalization of substituents (e.g., diethylaminoethyl and methoxybenzoyl groups) via nucleophilic substitution or coupling reactions .
  • Reaction conditions : Optimize solvent polarity (e.g., DMF for solubility) and temperature (room temperature for amine alkylation; reflux for cyclization). Catalysts like sodium hydride can enhance reaction efficiency .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane (1:3 to 2:1) or recrystallization from ethanol to isolate high-purity crystals (yields: 44–86%) .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify substituent integration and stereochemistry. Key signals include:
  • Hydroxy proton at δ 10–12 ppm (broad singlet).
  • Diethylaminoethyl protons at δ 2.5–3.5 ppm (multiplet) .
  • HRMS : Confirm molecular formula (e.g., expected [M+H]+^+ ion) with <5 ppm mass error .
  • FTIR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (O–H, ~3200 cm1^{-1}) stretches .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodology :

  • Solvent screening : Test DMSO for stock solutions (10–50 mM) and dilute in PBS or cell culture media with ≤0.1% DMSO to avoid cytotoxicity .
  • Surfactants : Use polysorbate-80 (0.01–0.1%) for hydrophobic compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents (e.g., diethylaminoethyl vs. dimethylaminoethyl)?

  • Methodology :

  • Analog synthesis : Replace the diethylamino group with dimethylamino or pyrrolidino groups via reductive amination or alkylation .
  • Biological assays : Test analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity. Correlate substituent bulkiness with activity .
  • Data analysis : Apply multivariate regression to identify substituent contributions (e.g., LogP vs. IC50_{50}) .

Q. How should conflicting spectral data (e.g., unexpected NMR splitting) be resolved?

  • Methodology :

  • Tautomerism analysis : Perform variable-temperature NMR (25–60°C) to detect keto-enol tautomerism in the pyrrolone ring. Assign peaks using 1H^1H-15N^{15}N HMBC .
  • Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., incomplete alkylation intermediates) and adjust reaction time/temperature .

Q. What strategies can stabilize this compound under physiological pH conditions?

  • Methodology :

  • pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Prodrug design : Mask the hydroxyl group as a phosphate ester or acetate to enhance stability. Confirm hydrolytic activation in plasma .

Q. How can computational methods predict interactions between this compound and biological targets?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger to model binding to ATP-binding pockets (e.g., kinase domains). Validate with MD simulations (100 ns) .
  • Pharmacophore mapping : Align electrostatic/hydrophobic features with known inhibitors using MOE or Phase .

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